molecular formula C11H20N2O3 B608568 Libramycin A CAS No. 51746-00-0

Libramycin A

Número de catálogo B608568
Número CAS: 51746-00-0
Peso molecular: 228.29
Clave InChI: DSLSWBIYQALLJM-ASODMVGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Libramycin A is a fat-soluble, weakly acidic substance isolated from Streptomyces.

Aplicaciones Científicas De Investigación

1. Efficacy in Cystic Fibrosis and Pseudomonas Aeruginosa Infection

Libramycin A, known as Levofloxacin inhalation solution (LIS), is effective in treating patients with cystic fibrosis (CF) and chronic Pseudomonas aeruginosa lung infection. Studies have shown positive effects on lung function and quality of life, indicating its efficacy in extended treatment without additional safety concerns (Elborn et al., 2016).

2. Comparison with Tobramycin Inhalation Solution

Comparative studies of Levofloxacin inhalation solution (LIS) and Tobramycin inhalation solution (TIS) in CF patients showed that LIS was non-inferior to TIS, demonstrating its effectiveness and safety for managing chronic P. aeruginosa infection in CF patients (Elborn et al., 2015).

3. Application in Reducing Virulence Determinants

Research has shown that Tobramycin, a compound related to Libramycin A, reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles. This implies that compounds like Libramycin A can play a role in diminishing the pathogenicity of bacteria, aiding in treating lung infections in CF patients (Koeppen et al., 2019).

4. Network Meta-Analysis of Inhaled Antibiotics

A systematic literature review and network meta-analysis compared Levofloxacin inhalation solution (LIS) with other inhaled antibiotics for treating chronic Pseudomonas aeruginosa lung infection in CF patients. This analysis helps in understanding the relative efficacy of Libramycin A in a broader spectrum of inhaled antibiotic treatments (Elborn et al., 2016).

5. Improving Health-Related Quality of Life

Libramycin A has been shown to improve health-related quality of life in CF patients, suggesting its beneficial impact beyond just physical health parameters (Quittner & Buu, 2002).

6. Antibacterial Co-Action

Studies have investigated the co-action of Tobramycin with various antibiotics. Positive co-action in inhibiting bacteria, particularly with certain antibiotics, indicates that Libramycin A could be part of combination therapies for enhanced antibacterial effects (Natarajan et al., 2008).

Propiedades

Número CAS

51746-00-0

Nombre del producto

Libramycin A

Fórmula molecular

C11H20N2O3

Peso molecular

228.29

Nombre IUPAC

2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1

Clave InChI

DSLSWBIYQALLJM-ASODMVGOSA-N

SMILES

C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Libramycin A; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Libramycin A
Reactant of Route 2
Libramycin A
Reactant of Route 3
Libramycin A
Reactant of Route 4
Libramycin A
Reactant of Route 5
Libramycin A
Reactant of Route 6
Libramycin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.